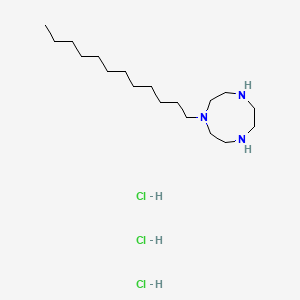
1-Dodecyl-1,4,7-triazonane trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-1,4,7-triazonane trihydrochloride is a chemical compound with the molecular formula C18H39N3·3HCl It is a trihydrochloride salt form of a triazacyclononane derivative, characterized by a long dodecyl chain attached to the nitrogen atoms of the triazacyclononane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecyl-1,4,7-triazonane trihydrochloride typically involves the following steps:
Formation of Triazacyclononane Core: The triazacyclononane core can be synthesized through the cyclization of appropriate precursors, such as 1,4,7-triazacyclononane, under controlled conditions.
Attachment of Dodecyl Chain: The dodecyl chain is introduced via nucleophilic substitution reactions. For example, 1-dodecyl bromide can be reacted with the triazacyclononane core in the presence of a base like sodium hydride or potassium carbonate.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the cyclization and substitution reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecyl-1,4,7-triazonane trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the dodecyl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-1,4,7-triazonane trihydrochloride has diverse applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-dodecyl-1,4,7-triazonane trihydrochloride involves its interaction with biological membranes and proteins. The dodecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In drug delivery, it can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7-Triazacyclononane: The parent compound without the dodecyl chain.
1-Dodecyl-1,4,7-triazacyclononane: Similar structure but without the trihydrochloride form.
1-Dodecyl-1,4,7-triazacyclododecane: A larger ring structure with similar properties.
Uniqueness
1-Dodecyl-1,4,7-triazonane trihydrochloride is unique due to its combination of a triazacyclononane core and a long dodecyl chain, providing both hydrophilic and hydrophobic properties. This dual nature makes it particularly effective as a surfactant and in applications requiring membrane interaction.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications
Eigenschaften
Molekularformel |
C18H42Cl3N3 |
|---|---|
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
1-dodecyl-1,4,7-triazonane;trihydrochloride |
InChI |
InChI=1S/C18H39N3.3ClH/c1-2-3-4-5-6-7-8-9-10-11-16-21-17-14-19-12-13-20-15-18-21;;;/h19-20H,2-18H2,1H3;3*1H |
InChI-Schlüssel |
WHBALVPUMLBEFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1CCNCCNCC1.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


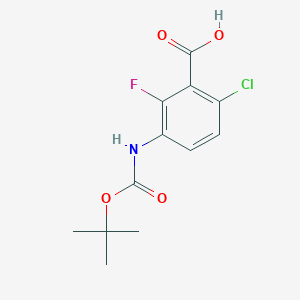
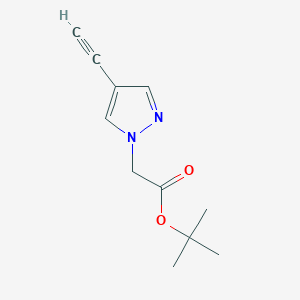

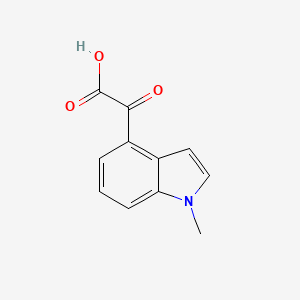
![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
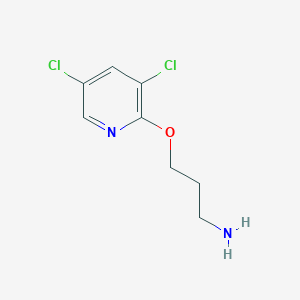
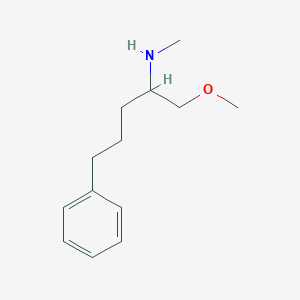
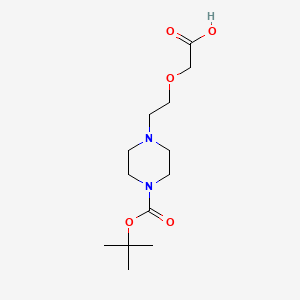
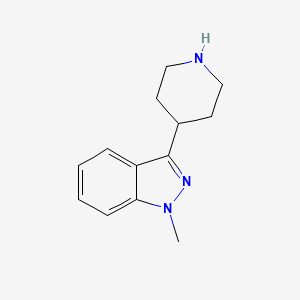
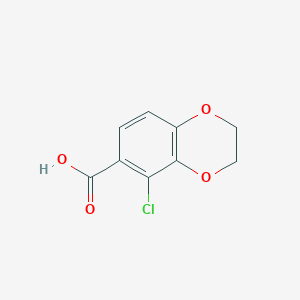
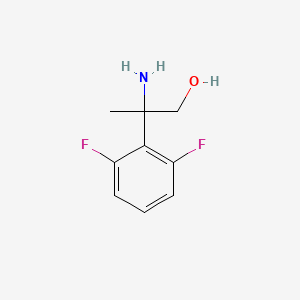
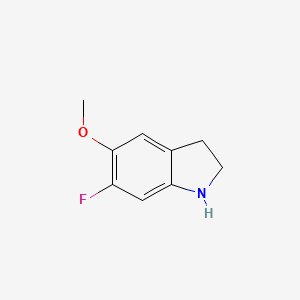
aminehydrochloride](/img/structure/B13532586.png)

